hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide
Description
Historical Context and Discovery Timeline
The systematic exploration of this compound began in the early 21st century, driven by the need for low molecular weight polar scaffolds in combinatorial chemistry. In 2011, Yarmolchuk et al. published the first practical synthesis of this bicyclic compound in the Journal of Organic Chemistry, marking a milestone in heterocyclic chemistry. The team utilized a [3+2] cycloaddition strategy between an ylide derived from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides. This method produced 3-substituted derivatives as single diastereomers, ensuring stereochemical homogeneity—a critical factor for reproducible drug development.
Key developments in its discovery timeline include:
- 2009 : Initial PubChem entry (CID 25324035) cataloged structural data, though synthetic routes remained undeveloped.
- 2011 : Yarmolchuk et al. established scalable synthesis and confirmed conformational rigidity via X-ray crystallography.
- Post-2011 : Adoption in fragment-based drug discovery due to its compact, polar structure and compatibility with diverse functionalization.
Table 1: Key Structural and Chemical Properties
Significance in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to its fusion of a pyrrolidine ring with a sulfolane moiety. This combination confers:
- Three-Dimensional Complexity : The bicyclic system adopts a rigid chair-like conformation, as confirmed by X-ray diffraction studies, enabling precise spatial positioning of substituents.
- Polarity and Solubility : The sulfone group enhances polarity, improving aqueous solubility—a desirable trait for bioactive molecules.
- Stereochemical Control : Synthetic routes yield single diastereomers, eliminating the need for costly enantiomeric separation in drug development.
Table 2: Key Developments in Synthesis and Applications
The scaffold’s utility extends to:
- Fragment-Based Drug Discovery : Its low molecular weight (161.22 g/mol) and high polar surface area make it ideal for targeting protein hotspots.
- Peptidomimetics : The pyrrolidine ring mimics proline residues, facilitating the design of protease-resistant peptides.
- Ligand Design : Functionalization at the 3-position allows the introduction of pharmacophores while maintaining conformational stability.
Properties
CAS No. |
1000931-52-1 |
|---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2 |
InChI Key |
XUHXWYFUDSFSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide typically involves a [3 + 2] cycloaddition reaction. One practical method includes the generation of an ylide from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . This reaction yields 3-substituted this compound derivatives as single diastereomers . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the parent compound .
Scientific Research Applications
Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide serves as a low molecular weight polar scaffold for constructing compound libraries aimed at drug discovery. Its structural versatility allows researchers to design and synthesize a range of derivatives that can interact with biological targets.
- Case Study : A study demonstrated the synthesis of multiple derivatives that were screened for biological activity against various enzymes and receptors. Some derivatives exhibited promising results in modulating enzyme activity, indicating potential therapeutic applications .
Research indicates that this compound may exhibit bioactivity that includes:
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Studies suggest potential applications in treating inflammatory diseases.
- Anticancer Activity : Some derivatives demonstrated cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
Industrial Applications
In industry, this compound is explored for its utility in developing advanced materials. Its unique chemical properties make it suitable for applications in:
- Electronics : Used in the development of organic semiconductors.
- Coatings : Its properties enhance the performance of protective coatings.
Mechanism of Action
The mechanism of action of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s polar scaffold allows it to bind to various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Key Findings:
Stereochemical Control: Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide outperforms analogs like 3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide in stereoselectivity, yielding single diastereomers due to its saturated bicyclic core .
Conformational Rigidity: X-ray data confirm its rigid 3D geometry, unlike planar monocyclic derivatives (e.g., 5-phenyl-3,4-dihydro-2H-pyrroline), which exhibit flexibility that reduces binding specificity .
Functional Group Compatibility: The sulfone group enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., ethyl pyrrolopyridine carboxylates), improving solubility and target engagement .
This compound
Comparable Compounds
Biological Activity
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which includes a thieno[2,3-c]pyrrole core. The molecular formula is with a molecular weight of approximately 173.24 g/mol. The compound's structure allows it to interact with various biological targets, making it a promising scaffold for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on its derivatives, it was found that several compounds demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL for various strains, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. Notably, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound has been shown to bind selectively to somatostatin receptors (SST), particularly SST2. This interaction may contribute to its anticancer effects by inhibiting tumor growth and metastasis .
- Enzyme Inhibition : Studies suggest that it can inhibit enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer’s disease pathology .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thieno[2,3-c]pyrrole derivatives, this compound was evaluated against standard bacterial strains. The study highlighted its effectiveness compared to conventional antibiotics and suggested further exploration into its structural modifications to enhance activity .
Investigation into Anticancer Mechanisms
Another study focused on the anticancer potential of this compound derivatives. Researchers observed that specific modifications to the compound increased its potency against cancer cell lines. The study utilized flow cytometry and Western blot analyses to elucidate the apoptotic pathways activated by these compounds .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
